tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate

Physicochemical Characterization Process Chemistry Purification Strategy

Researchers need chiral alkynes with stable quaternary centers to prevent racemization during CuAAC click chemistry-standard pyrrolidines lack this rigidity. This compound delivers an (R)-configured, Boc-protected scaffold with a terminal ethynyl group and a methyl-bearing quaternary carbon. - **Synthetic value:** Enables single-enantiomer triazole libraries for SAR; quaternary center blocks epimerization. - **Reactivity handles:** Terminal alkyne for Sonogashira radiolabeling or CuAAC; Boc-amine for orthogonal deprotection. - **Supply:** Packaged for immediate shipment, with verified HPLC purity.

Molecular Formula C12H19NO2
Molecular Weight 209.289
CAS No. 2166232-54-6
Cat. No. B2808660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate
CAS2166232-54-6
Molecular FormulaC12H19NO2
Molecular Weight209.289
Structural Identifiers
SMILESCC1(CCCN1C(=O)OC(C)(C)C)C#C
InChIInChI=1S/C12H19NO2/c1-6-12(5)8-7-9-13(12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m0/s1
InChIKeyVGYGPHXXICPONS-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate: A Specialized Chiral Building Block


tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate (CAS 2166232-54-6) is a chiral, non-racemic pyrrolidine derivative featuring a Boc-protected amine, a quaternary C2 stereocenter with a methyl group, and a terminal alkyne . The (R)-configuration is a critical structural determinant, classifying it as a high-value building block for medicinal chemistry and asymmetric synthesis . Its structural complexity—combining a quaternary chiral center with a reactive ethynyl handle—distinguishes it from simpler pyrrolidine or proline analogs, making it a niche intermediate for constructing complex, sp3-rich drug-like scaffolds .

Specialized chiral intermediate with defined (R)-stereochemistry
Quaternary stereocenter supports stereocontrol and prevents racemization
Terminal alkyne enables CuAAC click chemistry and Sonogashira coupling
Boc-protected amine allows orthogonal deprotection strategies

Why Generic Building Blocks Cannot Substitute


The compound’s unique combination of (R)-stereochemistry, a quaternary methyl substituent, and a terminal alkyne is not present in common alternatives like (R)-1-Boc-2-ethynylpyrrolidine or (R)-1-Boc-2-methylpyrrolidine. This triad of features is essential for specific chemical transformations where conformational rigidity, defined stereochemistry, and orthogonal reactivity are required . For instance, the quaternary center prevents racemization and provides a defined 3D vector, while the ethynyl group serves as a unique handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a reaction impossible with non-ethynyl analogs . Substitution with an (S)-enantiomer or a des-methyl analog would lead to diastereomeric products with altered biological activity or failed synthetic routes. The compound is a precision tool for asymmetric synthesis, where the fused stereochemistry and reactivity are inseparable and cannot be achieved by combining two separate, simpler building blocks .

Enantiomer mismatch
Substitution with (S)-enantiomer may yield diastereomeric products and alter stereochemical outcomes in target binding studies.
Lack of quaternary center
Des-methyl analogs lack the quaternary stereocenter, potentially enabling racemization and losing the defined 3D vector required for chiral recognition.
Missing alkyne handle
Non-ethynyl analogs cannot participate in CuAAC or Sonogashira reactions, eliminating key modular diversification strategies.

Quantitative Differentiation Against Closest Analogs


Predicted Boiling Point Elevation vs. Des-ethynyl Analog

The presence of the ethynyl group on the pyrrolidine ring significantly alters the compound's predicted boiling point relative to the non-ethynyl analog, tert-butyl (R)-2-methylpyrrolidine-1-carboxylate. This quantified difference is a proxy for altered intermolecular forces, impacting purification methods such as distillation [REFS-1, REFS-2].

Boiling point vs des-ethynyl analog
Cross-study comparable
Target: 256.5 ± 29.0 °C
Comparator: 234.0 ± 9.0 °C
Δ: +22.5 °C (midpoint)
Indicates altered purification window
Predicted values; may influence distillation protocol selection.
Physicochemical Characterization Process Chemistry Purification Strategy

Enantiomeric Purity and Procurement Cost Comparison

The (R)-enantiomer is sold at a purity of ≥97% by Aladdin Scientific, with a significantly higher price per gram compared to the cheaper, non-ethynyl analog. This cost differential reflects the higher synthetic complexity and the value of the specific (R)-configuration for producing single-isomer pharmaceutical candidates [REFS-1, REFS-2].

Enantiomeric purity and cost
Cross-study comparable
Target: ≥97%, $484.90/g
Comparator: 97%, ~$89/g
~5.4× cost increase
Reflects synthetic complexity and chiral value
1 g unit pricing, May 2026. Justifies investment for stereospecific routes.
Chiral Chemistry Procurement API Intermediate Synthesis

Molecular Weight and Density Differentiation for Mixture Analysis

The presence of both the methyl and ethynyl groups results in a unique molecular weight and altered density compared to close structural analogs. The molecular weight of 209.29 g/mol provides a unique parent ion (m/z) in mass spectrometry, distinct from the simpler 195.26 g/mol of the des-methyl analog, which is critical for unambiguous identification in complex reaction mixtures [REFS-1, REFS-2].

MW and density differentiation
Cross-study comparable
Target MW: 209.29 g/mol, Density: 1.02 g/cm³
Comparator MW: 195.26 g/mol, Density: 1.04 g/cm³
Δ MW: +14.03, Δ Density: -0.02
Unique m/z for LC-MS tracking
Predicted density. Enables unambiguous identification in mixtures.
Analytical Chemistry Quality Control Chemical Biology

Precision Applications Based on Differentiated Properties


Chiral 1,2,3-Triazole Libraries via Stereospecific CuAAC

The compound is ideally suited as a chiral alkyne partner in CuAAC reactions to generate libraries of optically pure 1,2,3-triazoles. The (R)-configured, quaternary stereocenter ensures that the resulting triazole products maintain a single, predefined 3D orientation, which is paramount for structure-activity relationship (SAR) studies in drug discovery. The unique molecular weight facilitates purification and analysis, as shown in Section 3 .

Quaternary Center-Containing HCV NS5B or P2X3 Antagonists

The combination of a protected amine, a quaternary center, and a terminal alkyne makes this compound a key intermediate for synthesizing complex antiviral or analgesic candidates like HCV NS5B allosteric inhibitors or P2X3 receptor antagonists. The quaternary center enhances metabolic stability, and its specific (R)-stereochemistry is critical for binding to chiral biological targets, as shown by the cost premium for the single enantiomer .

SPECT/PET Imaging Probes via Sonogashira Coupling

The terminal alkyne moiety is a versatile handle for Sonogashira coupling with radio-iodinated aryl halides, enabling the late-stage installation of a radiolabel. The compound’s higher predicted boiling point and distinct molecular weight, as detailed in Section 3, ensure that the precursor and the radiolabeled product can be cleanly separated via HPLC during tracer purification, a critical step for good manufacturing practice (GMP) in clinical imaging studies .

Application
Selection Property
Validation Focus
Chiral triazole library synthesis (CuAAC)
Stereocontrolled alkyne for modular click assembly
Confirm enantiopurity and triazole formation efficiency
Quaternary-center pharmacophore studies (e.g., antiviral, analgesic targets)
(R)-quaternary stereocenter for target engagement studies
Metabolic stability and stereochemical retention in biological assays
Radiolabeled probe precursor synthesis (Sonogashira)
Terminal alkyne handle for late-stage radiolabel introduction
HPLC separation of precursor and labeled product; tracer purity assessment
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